4-Hydroxycarbaryl
Overview
Description
4-Hydroxycarbaryl, also known as 4-Hydroxy-1-naphthyl methylcarbamate, is a derivative of carbaryl, a widely used carbamate insecticide. The compound has the molecular formula C₁₂H₁₁NO₃ and is known for its role in the degradation pathway of carbaryl. It is characterized by the presence of a hydroxyl group at the fourth position of the naphthalene ring, which significantly influences its chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxycarbaryl typically involves the hydroxylation of carbaryl. One common method is the reaction of carbaryl with hydroxylating agents under controlled conditions. For instance, the hydroxylation can be achieved using a combination of hydrogen peroxide and acetic acid, which introduces the hydroxyl group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. One such method involves the initial synthesis of carbaryl, followed by selective hydroxylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxycarbaryl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Naphthols.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
4-Hydroxycarbaryl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in the metabolic pathways of carbamate insecticides.
Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new insecticides and agrochemicals
Mechanism of Action
The mechanism of action of 4-Hydroxycarbaryl involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects. This results in paralysis and eventual death of the insect .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: The parent compound, widely used as an insecticide.
5-Hydroxycarbaryl: Another hydroxylated derivative of carbaryl.
Carbofuran: A related carbamate insecticide with similar mode of action.
Uniqueness
4-Hydroxycarbaryl is unique due to its specific hydroxylation at the fourth position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity in various chemical reactions and influences its interaction with biological targets .
Properties
IUPAC Name |
(4-hydroxynaphthalen-1-yl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-6-10(14)8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMHCYHGQSQUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=C(C2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200629 | |
Record name | 4-Hydroxycarbaryl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-97-7 | |
Record name | 1,4-Naphthalenediol, 1-(N-methylcarbamate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5266-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycarbaryl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxycarbaryl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYCARBARYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/025N19F3YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-hydroxycarbaryl formed?
A1: this compound is a metabolite generated during the breakdown of the insecticide carbaryl. Research indicates that specific cytochrome P450 enzymes, namely CYP1A1, CYP1A2, and CYP3A4, can metabolize carbaryl into this compound []. This metabolic process was observed in both genetically modified tobacco cell cultures expressing these human enzymes and commercially available bacterial enzyme preparations [].
Q2: Has this compound been detected in environmental samples?
A2: Yes, research has identified this compound on the bark of white spruce trees treated with carbaryl []. Interestingly, this metabolite was not detected on the bark of loblolly pine trees treated similarly, suggesting species-specific differences in carbaryl degradation [].
Q3: What analytical techniques are used to identify and quantify this compound?
A3: Gas chromatography coupled with electron impact mass spectrometry (GC/EI-MS) is a key technique used to identify and quantify this compound in biological samples []. Researchers utilize co-chromatography with standard this compound to confirm its presence and determine its concentration [, ].
Q4: What is the significance of studying carbaryl metabolites like this compound?
A4: Investigating carbaryl metabolites like this compound is crucial for understanding the environmental fate and potential impact of carbaryl insecticide. By identifying the specific metabolites produced by different organisms and environmental conditions, researchers can better assess the persistence and potential risks associated with carbaryl use [, ]. Additionally, understanding the metabolic pathways can help develop strategies for bioremediation of contaminated environments.
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